molecular formula C17H23ClN2O3S B3075358 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride CAS No. 1030253-99-6

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride

Cat. No. B3075358
CAS RN: 1030253-99-6
M. Wt: 370.9 g/mol
InChI Key: SFIIFKHWLIAPGO-UHFFFAOYSA-N
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Description

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride is a chemical compound with the CAS number 1030253-99-6 . It has a molecular weight of 370.9 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of 251-253 degrees . It’s a solid at room temperature . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Radioprotective Properties

  • Study 1: A derivative of 1-thia-4,8-diazaspiro[4.5]decane demonstrated potential radioprotective effects against lethal doses of X-radiation in mice. This suggests a possible application in radiation protection (Shapiro, Tansy, & Elkin, 1968).

Crystal Structure and Molecular Arrangements

  • Study 2: Research on diazaspiro[4.5]decane derivatives focused on the relationship between molecular structure and crystal structure, highlighting the influence of substituents on supramolecular arrangements (Graus et al., 2010).

Synthesis and Applications in Organic Chemistry

  • Study 3: The synthesis of azaspiro[4.5]decane systems, which is related to the chemical structure , was described, indicating its relevance in the field of organic chemistry (Martin‐Lopez & Bermejo, 1998).

Anticancer Activity

  • Study 4: New derivatives of 1-thia-azaspiro[4.5]decane were synthesized and tested for their anticancer activity against various cancer cell lines, showing moderate to high inhibition activities (Flefel et al., 2017).

In Vitro Cytotoxic Effects

  • Study 5: Certain derivatives, including 1-thia-4-azaspiro[4.4]nonan-2-yl and 1-thia-4-azaspiro[4.5]decane-2-yl, demonstrated cytotoxic effects on various cancer cell lines, emphasizing their potential in cancer research (Turk-Erbul et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. It’s possible that the compound could have various biological activities depending on the context .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary statements include P271, P280, and P261 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIIFKHWLIAPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC12CCN(CC2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride

CAS RN

1030253-99-6
Record name 1-Thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-acetyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030253-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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